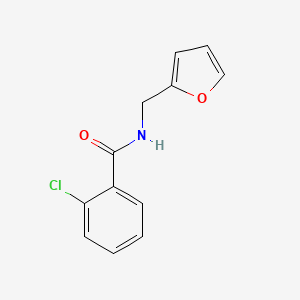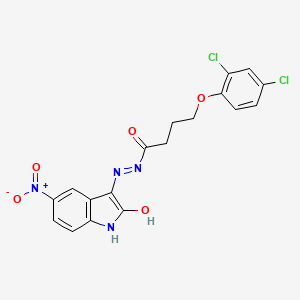![molecular formula C23H17Cl2N5OS B11696457 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696457.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(2,6-Dichlorphenyl)methyliden]-2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung weist eine Kombination aus Dichlorphenyl-, Diphenyl- und Triazolgruppen auf, die zu ihren besonderen Eigenschaften und ihrer Reaktivität beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(2,6-Dichlorphenyl)methyliden]-2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid beinhaltet typischerweise die Kondensation von 2,6-Dichlorbenzaldehyd mit 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Essigsäure durchgeführt, um den Kondensationsprozess zu erleichtern. Das Reaktionsgemisch wird dann mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um Ausbeute und Reinheit zu maximieren. Darüber hinaus kann die industrielle Produktion die Verwendung von Durchflussreaktoren beinhalten, um die Effizienz zu verbessern und die Produktionskosten zu senken.
Chemische Reaktionsanalyse
Arten von Reaktionen
N'-[(E)-(2,6-Dichlorphenyl)methyliden]-2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile bestimmte funktionelle Gruppen innerhalb des Moleküls ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder neutraler Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Derivaten mit hydrierten funktionellen Gruppen.
Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer zur Synthese komplexerer organischer Moleküle und zum Studium von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle, antimykotische und Antikrebs-Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich der Entwicklung und Gestaltung von Medikamenten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(2,6-Dichlorphenyl)methyliden]-2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Triazol- und Dichlorphenylgruppen der Verbindung können mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer biochemischer Signalwege führt. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. antimikrobieller oder Antikrebsaktivität.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole and dichlorophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2,4-Dichlorphenyl)methyliden]-2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid
- N'-[(E)-(4-Nitrophenyl)methyliden]-2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid
- N'-[(E)-(4-Bromphenyl)methyliden]-2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid
Einzigartigkeit
N'-[(E)-(2,6-Dichlorphenyl)methyliden]-2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazid ist einzigartig aufgrund des Vorhandenseins der 2,6-Dichlorphenylgruppe, die im Vergleich zu ihren Analogen einzigartige chemische und biologische Eigenschaften verleiht. Diese strukturelle Variation kann zu Unterschieden in Reaktivität, Stabilität und biologischer Aktivität führen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C23H17Cl2N5OS |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H17Cl2N5OS/c24-19-12-7-13-20(25)18(19)14-26-27-21(31)15-32-23-29-28-22(16-8-3-1-4-9-16)30(23)17-10-5-2-6-11-17/h1-14H,15H2,(H,27,31)/b26-14+ |
InChI-Schlüssel |
QGNANPNVMYOKMX-VULFUBBASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)


![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
![(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696401.png)
![6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B11696408.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11696452.png)
